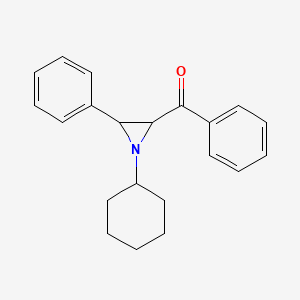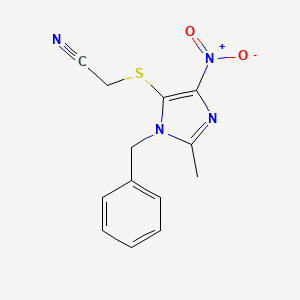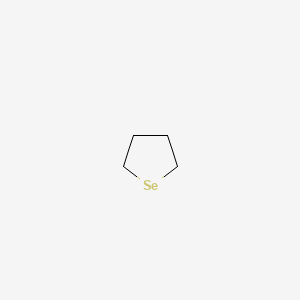
Selenophene, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenophene, tetrahydro- is an organic compound with the chemical formula C₄H₈Se. It is a saturated derivative of selenophene, containing a five-membered ring with four carbon atoms and one selenium atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenophene, tetrahydro- typically involves the cyclization of acyclic precursors containing selenium. One common method is the addition of selenium-based nucleophiles or electrophiles to an appropriate acyclic precursor containing a π-system, followed by intramolecular cyclization .
Industrial Production Methods
the general approach involves the use of selenium dioxide (SeO₂) in combination with unsaturated acetylene derivatives or arylacetylenes .
Analyse Chemischer Reaktionen
Types of Reactions
Selenophene, tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert selenophene, tetrahydro- to its corresponding selenide.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions next to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide (SeO₂) for oxidation, hydrogen gas (H₂) for reduction, and various electrophiles for substitution reactions. The conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include selenophene 1,1-dioxide, selenides, and various substituted selenophenes .
Wissenschaftliche Forschungsanwendungen
Selenophene, tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Wirkmechanismus
The mechanism of action of selenophene, tetrahydro- involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reactive oxygen species (ROS). The compound’s structure allows it to participate in redox reactions, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: Contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Tellurophene: Contains tellurium instead of selenium.
Uniqueness
Selenophene, tetrahydro- is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur, oxygen, and tellurium analogs. These properties make it particularly useful in applications such as organic solar cells, where it can improve the efficiency of the active layer materials .
Eigenschaften
CAS-Nummer |
3465-98-3 |
|---|---|
Molekularformel |
C4H8Se |
Molekulargewicht |
135.08 g/mol |
IUPAC-Name |
selenolane |
InChI |
InChI=1S/C4H8Se/c1-2-4-5-3-1/h1-4H2 |
InChI-Schlüssel |
PWBKFOFSZZSKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Se]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


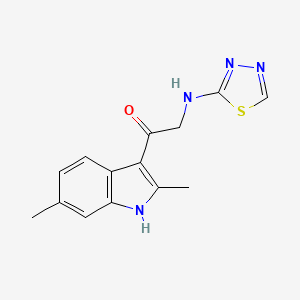
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
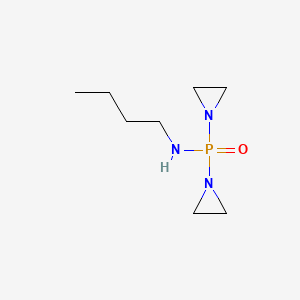

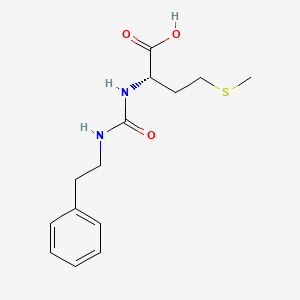
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
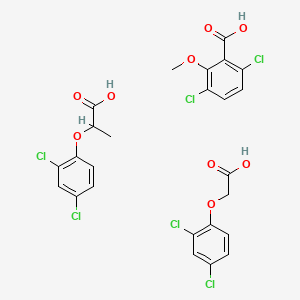
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
